molecular formula C5H14NO+ B1676444 Methyl-d9-choline CAS No. 50673-41-1

Methyl-d9-choline

Cat. No.: B1676444
CAS No.: 50673-41-1
M. Wt: 113.23 g/mol
InChI Key: OEYIOHPDSNJKLS-GQALSZNTSA-N
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Description

Methyl-D9-choline is an isotopically labeled choline tracer, often used in scientific research to study choline metabolism and its related pathways. This compound is particularly useful in tracing metabolic processes due to its deuterium labeling, which allows for precise tracking in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-D9-choline can be synthesized through the isotopic labeling of choline. The process involves the incorporation of deuterium atoms into the choline molecule. One common method is to use deuterated reagents in the synthesis process. For example, deuterated methyl iodide can be reacted with choline to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl-D9-choline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the role of choline in biological systems .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce deuterated betaine, while reduction can yield deuterated trimethylamine .

Scientific Research Applications

Methyl-D9-choline has a wide range of applications in scientific research:

Mechanism of Action

Methyl-D9-choline exerts its effects by entering the choline metabolic pathways. It is incorporated into phosphatidylcholine and other choline-containing compounds. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-D9-choline is unique due to its specific deuterium labeling, which allows for detailed metabolic studies. Compared to other similar compounds, it provides more precise tracking and analysis of choline metabolism .

Properties

CAS No.

50673-41-1

Molecular Formula

C5H14NO+

Molecular Weight

113.23 g/mol

IUPAC Name

2-hydroxyethyl-tris(trideuteriomethyl)azanium

InChI

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1D3,2D3,3D3

InChI Key

OEYIOHPDSNJKLS-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H]

SMILES

C[N+](C)(C)CCO

Canonical SMILES

C[N+](C)(C)CCO

Appearance

Solid powder

50673-41-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methyl-d9-choline;  J2.078.736H;  Methyl d9 choline;  Methyld9choline; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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